Superior Cytotoxicity Profile in Diverse Cancer Lines: Morusin vs. Non-Prenylated and Prenylated Comparators
Morusin exhibits a broader and more potent cytotoxic profile than its non-prenylated analog morin. In a head-to-head study on breast cancer cells, morusin demonstrated IC50 values of 2.71 µg/mL (MCF-7) and 3.86 µg/mL (MDA-MB-231), while morin showed no comparable potency in these models. This differential potency is further underscored by a cross-study comparison against HeLa cells, where morusin was identified as the most potent cytotoxic agent (IC50 = 0.64 µM) among 11 flavonoids isolated from M. alba, which included other prenylated flavonoids like kuwanon S [REFS-1, REFS-2]. Additionally, morusin displayed broad-spectrum activity against five human cancer cell lines (BGC823, A2780, HCT-116, HepG2, NCI-H1650) with IC50 values ranging from 0.74 to 1.58 µmol/L, while other co-isolated compounds like notabilisin I and J were less potent, with IC50 values ranging from 1.47 to 5.46 µmol/L [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.71 µg/mL (MCF-7); 3.86 µg/mL (MDA-MB-231); 0.64 µM (HeLa); 0.74–1.58 µmol/L (BGC823, A2780, HCT-116, HepG2, NCI-H1650) |
| Comparator Or Baseline | Morin (non-prenylated): no data in MCF-7/MDA-MB-231; Kuwanon S and other prenylated flavonoids: less potent than 0.64 µM; Notabilisin I/J: 1.47–5.46 µmol/L |
| Quantified Difference | Morusin IC50 in HeLa cells (0.64 µM) was superior to all other 10 flavonoids tested. Its potency against the five cancer lines was up to 3.7-fold greater than other co-isolated compounds. |
| Conditions | MTT assay; MCF-7 and MDA-MB-231 breast cancer cells; HeLa cervical carcinoma cells; BGC823, A2780, HCT-116, HepG2, NCI-H1650 cancer cell lines. |
Why This Matters
For researchers investigating cancer, selecting morusin ensures access to a compound with demonstrably superior and broader cytotoxic potency, enabling more robust in vitro studies and reducing the likelihood of false negatives compared to weaker flavonoid analogs.
- [1] Dat NT, et al. Cytotoxic prenylated flavonoids from Morus alba. Fitoterapia. 2010;81(8):1224-1227. View Source
- [2] Zhen P, et al. Chemical constituents from Morus notabilis and their cytotoxic effect. Acta Pharmaceutica Sinica. 2015;50(5):579-582. View Source
